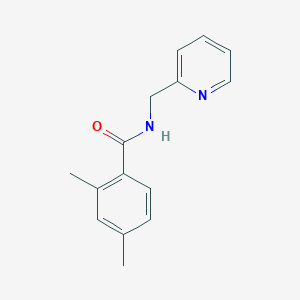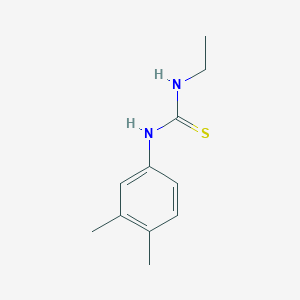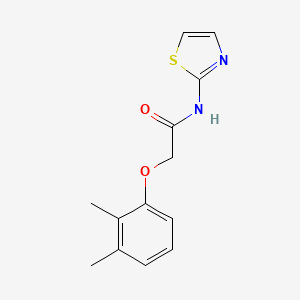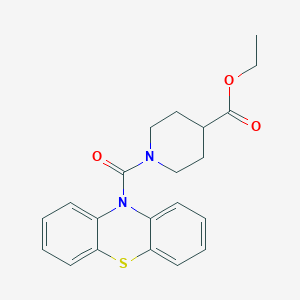
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENPA belongs to the class of acrylamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-microbial properties and has been used in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. It has been extensively studied for its potential applications in scientific research and has been shown to possess a wide range of biological activities. However, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. In addition, the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. Further research is needed to fully understand the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in scientific research. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and further research is needed to explore its potential use in the development of new drugs and therapies for various diseases. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide may have potential applications in the development of new antibiotics, and further research is needed to explore this potential.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethyl-6-methylphenylamine with acryloyl chloride in the presence of a base. The resulting product is then further reacted with 4-nitrophenylhydrazine to form N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used in the development of new drugs and therapies for various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-15-6-4-5-13(2)18(15)19-17(21)12-9-14-7-10-16(11-8-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJGRJSTGIFLH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)



![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)

![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)